molecular formula C22H28N2O5 B249118 [4-(2,5-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone

[4-(2,5-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone

Cat. No. B249118
M. Wt: 400.5 g/mol
InChI Key: FTBKIQURDHKWSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(2,5-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone, also known as 25B-NBOMe, is a synthetic phenethylamine derivative that belongs to the class of N-benzyl-substituted phenethylamines. It is a potent hallucinogenic compound that has gained popularity in the recreational drug market due to its psychedelic effects. However,

Mechanism of Action

The mechanism of action of [4-(2,5-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone is primarily mediated through its interaction with the 5-HT2A receptor. It binds to the receptor and activates the G-protein signaling pathway, leading to the activation of downstream signaling cascades. This results in the modulation of neurotransmitter release and the induction of hallucinogenic effects. The exact molecular mechanisms underlying the hallucinogenic effects of [4-(2,5-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone are not fully understood and require further investigation.
Biochemical and Physiological Effects
The biochemical and physiological effects of [4-(2,5-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone are mainly attributed to its potent agonism of the 5-HT2A receptor. It has been shown to induce a wide range of effects, including altered perception, mood, and cognition. It also has the potential to induce anxiety, paranoia, and other adverse effects. The precise dose-response relationship and the long-term effects of [4-(2,5-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone on the brain and body are still not fully understood and require further investigation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [4-(2,5-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone in lab experiments is its high potency and selectivity for the 5-HT2A receptor. This allows for precise and controlled experiments that can provide valuable insights into the molecular mechanisms underlying hallucinogenic effects. However, one of the main limitations is the potential for adverse effects and toxicity, which can complicate the interpretation of results. Additionally, the legal and ethical considerations surrounding the use of [4-(2,5-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone in lab experiments need to be carefully considered.

Future Directions

There are several future directions for research on [4-(2,5-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone. One area of interest is the development of new drugs that target the 5-HT2A receptor for therapeutic applications. Another area of research is the investigation of the molecular mechanisms underlying the hallucinogenic effects of [4-(2,5-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone and other phenethylamine derivatives. Additionally, more studies are needed to determine the long-term effects of [4-(2,5-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone on the brain and body, as well as its potential for abuse and addiction. Finally, the legal and ethical considerations surrounding the use of [4-(2,5-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone in research need to be carefully considered and addressed.

Synthesis Methods

The synthesis of [4-(2,5-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone involves the reaction between 2,5-dimethoxybenzaldehyde and 3,5-dimethoxyphenethylamine to form the intermediate 2,5-dimethoxybenzyl-3,5-dimethoxyphenethylamine. This intermediate is then reacted with methyl ethyl ketone to yield the final product, [4-(2,5-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone. The synthesis method of [4-(2,5-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone has been extensively studied and optimized to improve the yield and purity of the final product.

Scientific Research Applications

[4-(2,5-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone has been studied for its potential therapeutic applications in various fields, including psychiatry, neuroscience, and pharmacology. One of the main areas of research is its use as a tool to study the serotonin 2A receptor (5-HT2A), which is a key target for many hallucinogenic compounds. [4-(2,5-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone is a potent agonist of the 5-HT2A receptor, and its binding affinity and selectivity have been extensively characterized in vitro and in vivo. This makes it an ideal candidate for studying the structure-activity relationship of the 5-HT2A receptor and developing new drugs that target this receptor.

properties

Product Name

[4-(2,5-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone

Molecular Formula

C22H28N2O5

Molecular Weight

400.5 g/mol

IUPAC Name

(3,5-dimethoxyphenyl)-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C22H28N2O5/c1-26-18-5-6-21(29-4)17(13-18)15-23-7-9-24(10-8-23)22(25)16-11-19(27-2)14-20(12-16)28-3/h5-6,11-14H,7-10,15H2,1-4H3

InChI Key

FTBKIQURDHKWSS-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC

Origin of Product

United States

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